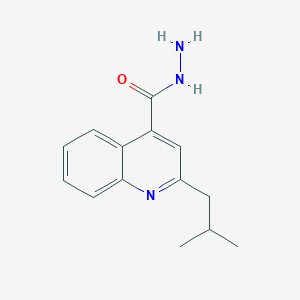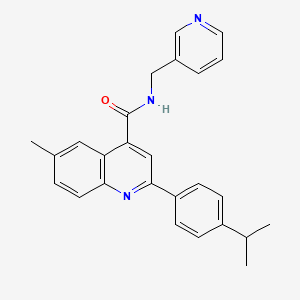![molecular formula C21H22N4O5S B4265931 N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B4265931.png)
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide
Vue d'ensemble
Description
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide, commonly known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. MPSP belongs to the class of sulfonamide-based compounds and is known to exhibit potent anticancer properties.
Mécanisme D'action
The exact mechanism of action of MPSP is not fully understood. However, it is believed to target multiple signaling pathways that are involved in cancer cell survival and proliferation. MPSP has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are known to play a crucial role in cancer cell survival. MPSP has also been found to induce the expression of pro-apoptotic proteins, such as Bax and cleaved caspase-3, while downregulating the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
MPSP has been found to exhibit potent biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis in animal models. MPSP has also been found to modulate the expression of various genes that are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPSP is its potent anticancer properties. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of MPSP is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration route of MPSP.
Orientations Futures
There are several future directions for MPSP research. One of the areas of interest is the development of more efficient synthesis methods for MPSP. Additionally, further studies are needed to determine the optimal dosage and administration route of MPSP for cancer treatment. Another area of interest is the development of combination therapies that incorporate MPSP with other anticancer agents to enhance its efficacy. Finally, more studies are needed to investigate the potential application of MPSP in other disease areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, MPSP is a promising anticancer agent that has gained significant attention in the scientific community. Its potent anticancer properties, complex synthesis method, and potential for combination therapies make it a promising candidate for cancer treatment. Further studies are needed to determine the optimal dosage and administration route of MPSP and to investigate its potential application in other disease areas.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential application in cancer treatment. It has been shown to exhibit potent anticancer properties against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MPSP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-3-12-30-17-8-4-15(5-9-17)21(26)24-16-6-10-18(11-7-16)31(27,28)25-19-13-20(29-2)23-14-22-19/h4-11,13-14H,3,12H2,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHSMBQFLQODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265859.png)
![7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265866.png)


![methyl 2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265885.png)
![ethyl 6-ethyl-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265891.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265910.png)
![[1-(3,4-dimethylphenyl)ethylidene]malononitrile](/img/structure/B4265925.png)
![4-isopropoxy-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4265939.png)
![2-(2-ethoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4265943.png)
![1-[4-(4-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4265957.png)
![methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4265966.png)